![molecular formula C16H32INO2 B13835179 N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is a quaternary ammonium compound These compounds are known for their surfactant properties and are often used in various industrial and research applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A possible synthetic route could be:
Starting Materials: N,N-Dimethyl-N-(2-hydroxyethyl)amine, methacryloyl chloride, and 1-iodooctane.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Polymerization: The methacryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or halides.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions such as heat or UV light.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Polymerization: Polymers with varying properties based on the reaction conditions and monomer ratios.
科学研究应用
Chemistry: As a monomer in the synthesis of functional polymers.
Biology: As a surfactant or antimicrobial agent.
Medicine: In drug delivery systems or as a component in medical devices.
Industry: In coatings, adhesives, and as an antistatic agent.
作用机制
The mechanism of action for N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide depends on its application:
Surfactant Properties: It reduces surface tension by aligning at interfaces.
Antimicrobial Action: Disrupts microbial cell membranes.
Polymerization: The methacryloyl group forms covalent bonds during polymerization.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-decyl)ammonium iodide
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-hexyl)ammonium iodide
Uniqueness
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is unique due to its specific alkyl chain length and methacryloyl functionality, which can influence its physical and chemical properties, such as hydrophobicity and polymerization behavior.
属性
分子式 |
C16H32INO2 |
|---|---|
分子量 |
397.33 g/mol |
IUPAC 名称 |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
InChI 键 |
DHICRBRNYFHVAZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



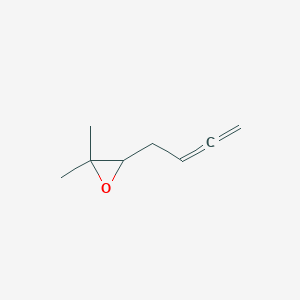

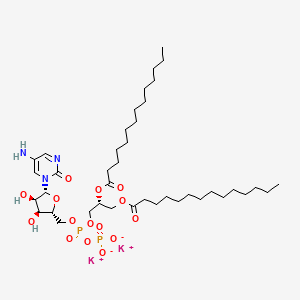
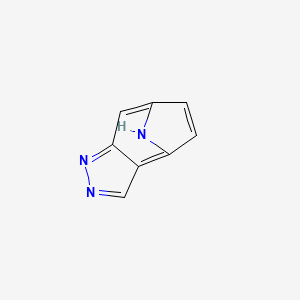
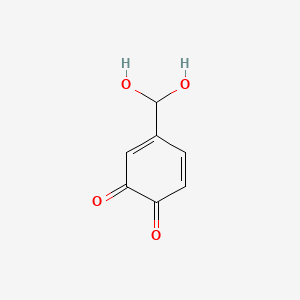
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

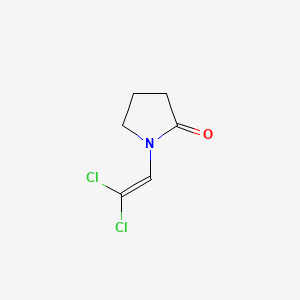
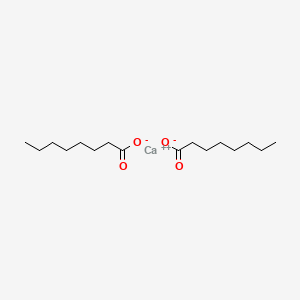
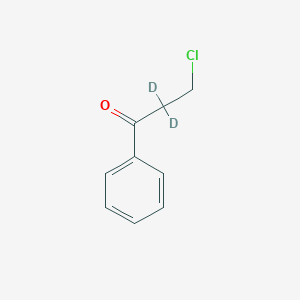
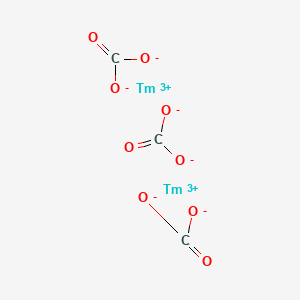
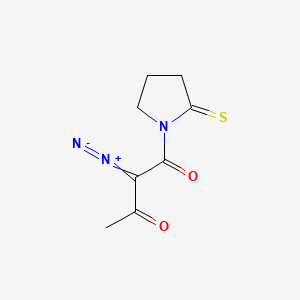
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
